Isochroman-3-ol
Overview
Description
Isochroman-3-ol is a chemical compound that belongs to the class of isochromans, which are bicyclic structures containing a benzene ring fused to a tetrahydropyran ring. This compound is notable for its potential applications in various fields, including pharmaceuticals and organic synthesis. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: Isochroman-3-ol can be synthesized through several methods. One common approach involves the oxa-Pictet–Spengler reaction, which uses epoxides as aldehyde surrogates in hexafluoroisopropanol (HFIP) as a solvent . This method expands the electrophile scope to include partners equivalent to ketones, aliphatic aldehydes, and phenylacetyl aldehydes, and the nucleophile scope to include modestly electronically deactivated and highly substituted β-phenylethanols .
Industrial Production Methods: In industrial settings, the synthesis of isochromans often involves the use of recyclable and efficient heterogeneous catalysts. For example, heteropolyacid ionic liquids have been used to catalyze the oxa-Pictet–Spengler cyclization of arylethanols and aldehydes in dimethyl carbonate, a green solvent . This method is not only efficient but also environmentally friendly, as the catalyst can be recycled multiple times without significant loss of activity .
Chemical Reactions Analysis
Types of Reactions: Isochroman-3-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution. For instance, the oxidative transformation of the benzylic carbon of isochromans is a common method to synthesize functionalized isochromans . Additionally, electrochemical α-C(sp3)–H/O–H cross-coupling reactions of isochromans and alcohols in the presence of benzoic acid have been reported .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Friedel–Crafts reactions are frequently employed, using catalysts like aluminum chloride (AlCl3).
Major Products: The major products formed from these reactions include various substituted isochromans, which can be further derivatized for specific applications .
Scientific Research Applications
Isochroman-3-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of isochroman-3-ol involves its ability to participate in various chemical reactions due to its unique structure. The oxa-Pictet–Spengler reaction, for example, involves the formation of a cyclic intermediate that can undergo further transformations . The molecular targets and pathways involved depend on the specific derivatives and their intended applications.
Comparison with Similar Compounds
Isochroman-3-ol can be compared with other similar compounds, such as:
Isochroman: The parent compound, which lacks the hydroxyl group at the 3-position.
3-Isochromanone: A related compound with a carbonyl group at the 3-position.
This compound is unique due to its hydroxyl group, which imparts different chemical reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
3,4-dihydro-1H-isochromen-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-9-5-7-3-1-2-4-8(7)6-11-9/h1-4,9-10H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWOILLKILSILKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC2=CC=CC=C21)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20484020 | |
Record name | isochroman-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20484020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42900-89-0 | |
Record name | isochroman-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20484020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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